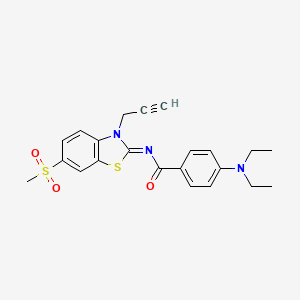

4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Description

This compound belongs to the benzothiazol-2-ylidene benzamide class, characterized by a benzothiazole core fused with a benzamide moiety. Key structural features include:

- 3-Prop-2-ynyl group: Introduces alkyne functionality, which may participate in click chemistry or modulate steric effects.

- 4-Diethylamino benzamide: The diethylamino group at the para position of the benzamide likely improves solubility and influences electronic properties .

Properties

IUPAC Name |

4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-5-14-25-19-13-12-18(30(4,27)28)15-20(19)29-22(25)23-21(26)16-8-10-17(11-9-16)24(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDHCZPEQAPCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions. Starting with the preparation of the benzothiazole ring, followed by incorporation of the prop-2-ynyl and methylsulfonyl groups, and finishing with the diethylamino substitution.

Industrial Production Methods: Industrial synthesis can involve scalable processes such as continuous flow chemistry, allowing for efficient production under controlled conditions. This involves high-purity reagents and catalysts to ensure optimal yield and quality.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: This compound is a building block in synthetic chemistry, used in creating more complex molecules.

Biology: It can act as a fluorescent marker due to its aromatic structure, which is beneficial in imaging and diagnostic applications.

Medicine: Its structure suggests potential activity as a pharmaceutical agent, possibly as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the manufacture of advanced materials, it serves as a precursor in the development of functional polymers and coatings.

Mechanism of Action: The compound's effects are derived from its interaction with molecular targets within biological systems. Its diethylamino and benzamide groups are key to binding interactions, possibly acting on specific enzymes or receptors to modulate their activity. The prop-2-ynyl group may facilitate interactions with cellular pathways, affecting biochemical processes.

Comparison with Similar Compounds: Similar compounds include:

Benzothiazole Derivatives: Common in dyes and pigments due to their vibrant colors.

Benzamide Derivatives: Often used in pharmaceuticals for their binding efficiency to biological targets.

Unique Aspects: The addition of diethylamino and methylsulfonyl-prop-2-ynyl groups distinguishes this compound, potentially enhancing its chemical reactivity and application range.

Conclusion: The compound 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical entity with diverse applications across chemistry, biology, medicine, and industry. Its unique structure allows for varied chemical reactions and interactions, making it a valuable tool in scientific research and industrial production.

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C_{19}H_{24}N_{2}O_{2}S

- Molecular Weight : 348.47 g/mol

- IUPAC Name : 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Structural Features

The structure consists of:

- A benzamide core.

- A diethylamino group which may enhance solubility and biological activity.

- A methylsulfonyl group that could contribute to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, compounds similar in structure to This compound have shown effectiveness against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

Case Study: HepG2 Cell Line

In vitro assays demonstrated that the compound inhibited HepG2 cell proliferation with an IC50 value of approximately 1.5 μM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

Research has shown that similar compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that the compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Diethylamino Group : Enhances lipophilicity and cellular uptake.

- Methylsulfonyl Group : May play a role in receptor binding and interaction with biological targets.

- Benzothiazole Core : Known for contributing to antitumor and antimicrobial activities.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are compared based on substituent variations, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Benzothiazole Core: 6-Position: Methylsulfonyl (target compound) vs. fluoro () or nitro (). 3-Position: Prop-2-ynyl is conserved in many analogs, suggesting its role in maintaining planarity or enabling further functionalization via alkyne-azide cycloaddition .

Benzamide Modifications: The 4-diethylamino group (target compound) is retained in TG7-199 (), but the latter uses a benzoimidazole core instead of benzothiazole. This substitution alters electronic properties and likely impacts biological selectivity . Dimethylsulfamoyl () introduces a bulkier substituent, which may hinder membrane permeability compared to diethylamino .

Steric hindrance from the prop-2-ynyl group or sulfonyl substituents may contribute to lower yields .

Analytical Data :

- Compounds like TG7-199 () demonstrate high purity (>97%) via LCMS, suggesting robust synthetic protocols. The target compound would require analogous validation .

Research Implications

- Biological Activity: Benzothiazoles are known for antitumor (e.g., riluzole derivatives) and antimicrobial activity. The methylsulfonyl group in the target compound may enhance interactions with cysteine residues in enzymes like trypanothione reductase (see for related inhibition studies) .

- Structure-Activity Relationships (SAR) : Comparing the target compound with TG7-199 () could reveal the importance of the benzothiazole core versus benzoimidazole in target selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzothiazole core in this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The benzothiazole scaffold can be synthesized via cyclization of thiourea derivatives with α-halo ketones or via condensation of 2-aminothiophenol with carbonyl compounds. For example, coupling agents like EDC/HOBt (as used in amide bond formation in similar sulfonamide derivatives ) can enhance reaction efficiency. Optimization involves adjusting solvent polarity (e.g., DMF for high solubility), temperature (reflux conditions for cyclization), and stoichiometric ratios of reagents. Yield improvements may require purification via column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound, particularly the sulfonyl and propargyl substituents?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and alkyne (C≡C) stretches at ~2100 cm⁻¹.

- NMR : ¹H NMR should show characteristic peaks for the propargyl group (δ ~2.5–3.0 ppm for alkynyl protons) and diethylamino group (δ ~1.0–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for N-CH₂).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns .

Q. What analytical methods are suitable for assessing purity, especially given the compound’s potential hydrolytic instability?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (25°C vs. 40°C) can identify optimal storage conditions (e.g., inert atmosphere, −20°C). Use Karl Fischer titration to quantify water content in bulk samples .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or receptors), and what parameters should be prioritized?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB database). Focus on:

- Electrostatic interactions : Sulfonyl and benzamide groups may form hydrogen bonds.

- Hydrophobic pockets : The propargyl and methylsulfonyl groups may enhance lipophilicity.

- Validation via molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, ATP concentrations in kinase assays). Use a reference compound (e.g., staurosporine for kinase inhibition) as a positive control. Statistical analysis (e.g., ANOVA with post-hoc tests) can identify outliers. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies mitigate solubility challenges during in vitro testing, particularly for hydrophobic derivatives?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- pH adjustment : Protonate/deprotonate ionizable groups (e.g., diethylamino) to enhance aqueous solubility.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the propargyl substituent’s role in target engagement?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups at the propargyl position). Assess changes in:

- Potency : Measure IC₅₀ shifts in dose-response assays.

- Selectivity : Screen against off-target panels (e.g., CEREP BioPrint®).

- Metabolic stability : Use liver microsome assays to compare degradation rates .

Data Contradiction Analysis

Q. If conflicting data arise regarding the compound’s metabolic stability, how should researchers determine the most reliable dataset?

- Methodological Answer : Compare experimental conditions across studies:

- Microsome source : Species differences (human vs. rodent) affect CYP450 activity.

- Incubation time : Longer durations may overestimate degradation.

- Analytical consistency : Ensure LC-MS/MS methods use identical ionization modes (e.g., ESI+ vs. APCI). Replicate studies under harmonized protocols to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.